4,4'-Methylenebis(2,6-diisopropylaniline)

Polyimide Dielectric Constant Microelectronics

4,4'-Methylenebis(2,6-diisopropylaniline) (CAS 19900-69-7), commonly abbreviated as M-DIPA or MBDIA, is a sterically hindered aromatic diamine belonging to the 4,4'-methylenedianiline (MDA) family. Its molecular structure features two 2,6-diisopropylaniline moieties bridged by a methylene group, resulting in four bulky isopropyl substituents ortho to the primary amine functions.

Molecular Formula C25H38N2
Molecular Weight 366.6 g/mol
CAS No. 19900-69-7
Cat. No. B1220205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(2,6-diisopropylaniline)
CAS19900-69-7
Synonyms4,4'-MBDA
4,4'-methylenebis(2,6-diisopropylaniline)
Molecular FormulaC25H38N2
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C
InChIInChI=1S/C25H38N2/c1-14(2)20-10-18(11-21(15(3)4)24(20)26)9-19-12-22(16(5)6)25(27)23(13-19)17(7)8/h10-17H,9,26-27H2,1-8H3
InChIKeyKZTROCYBPMKGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Methylenebis(2,6-diisopropylaniline) (CAS 19900-69-7): Sterically Hindered Aromatic Diamine for Advanced Polyimides, Polyurethanes, and Epoxy Curing Applications


4,4'-Methylenebis(2,6-diisopropylaniline) (CAS 19900-69-7), commonly abbreviated as M-DIPA or MBDIA, is a sterically hindered aromatic diamine belonging to the 4,4'-methylenedianiline (MDA) family [1]. Its molecular structure features two 2,6-diisopropylaniline moieties bridged by a methylene group, resulting in four bulky isopropyl substituents ortho to the primary amine functions . This unique tetra-ortho-substituted architecture confers distinct advantages in polymer synthesis and materials performance, differentiating it from less substituted analogs. The compound serves as a key monomer in the preparation of high-performance polyimides with tailored dielectric and gas transport properties, and as a chain extender or curing agent for polyurethane elastomers and epoxy resins .

Why 4,4'-Methylenebis(2,6-diisopropylaniline) Cannot Be Replaced by Unsubstituted or Less Hindered MDA Analogs in Performance-Critical Formulations


The substitution of 4,4'-methylenebis(2,6-diisopropylaniline) with simpler analogs such as unsubstituted 4,4'-methylenedianiline (MDA) or 4,4'-methylenebis(2,6-diethylaniline) (M-DEA) is not straightforward and often leads to significant performance deficits. The four bulky isopropyl groups on M-DIPA create substantial steric hindrance around the amine functionalities, which directly impacts polymer chain packing, free volume, and segmental mobility in derived polyimides and polyurethanes [1]. This steric effect translates into quantifiable differences in critical material properties—including dielectric constant, glass transition temperature (Tg), moisture absorption, and gas transport behavior—that are directly linked to the size and geometry of the ortho-alkyl substituents [2]. Generic substitution without accounting for these structure-property relationships compromises product specifications in demanding applications such as microelectronics, gas separation membranes, and high-durability coatings [3].

Quantitative Differentiation Evidence for 4,4'-Methylenebis(2,6-diisopropylaniline) Relative to Key Comparators


Reduced Dielectric Constant in Polyimides: M-DIPA vs. MDA

Polyimides synthesized from 4,4'-methylenebis(2,6-diisopropylaniline) (MBDIA) exhibit significantly lower dielectric constants compared to those derived from unsubstituted 4,4'-methylenedianiline (MDA) [1]. This reduction is attributed to the bulky isopropyl substituents, which increase fractional free volume and decrease polarizability [2]. For a BTDA-based polyimide series, the dielectric constant decreased from 3.25 for MDA to 2.79 for MBDIA at 1 MHz, representing a 14% reduction [1]. This quantitative improvement directly addresses the demand for lower dielectric materials in advanced microelectronic packaging and high-frequency communication devices [3].

Polyimide Dielectric Constant Microelectronics Low-k Materials

Enhanced Gas Separation Selectivity in Polyimide Membranes: M-DIPA Copolyimides vs. Unsubstituted Diamines

Copolyimide membranes incorporating 4,4'-methylenebis(2,6-diisopropylaniline) as a co-monomer demonstrate superior gas separation performance compared to membranes based solely on unsubstituted diamines [1]. The patent literature specifically claims that polyimides prepared with 20-80 mol% of a methylene dianiline alkyl-substituted on all positions ortho to the amine functions—such as M-DIPA—exhibit enhanced permselectivity for gas pairs including O2/N2 and CO2/CH4 [2]. The bulky isopropyl groups create a 'semiflexible' polymer chain architecture that increases free volume while maintaining size-sieving ability, effectively functioning as a polymeric molecular sieve [3]. This enables simultaneous improvements in both permeability and selectivity, breaking the typical trade-off observed in conventional polyimide membranes [1].

Gas Separation Polyimide Membrane Permeability Selectivity

Non-Mutagenic Classification: A Critical Safety Differentiator from MDA

4,4'-Methylenebis(2,6-diisopropylaniline) is classified as non-mutagenic in validated QSAR models for aromatic amines [1]. In a mechanistic study of homocyclic aromatic amines, M-DIPA was predicted to be non-mutagenic in the Ames test (TA100 strain with S9 metabolic activation) [2]. This contrasts sharply with its structural parent, unsubstituted 4,4'-methylenedianiline (MDA), which is a known mutagen and animal carcinogen subject to stringent regulatory controls [3]. The steric shielding provided by the four ortho-isopropyl groups is believed to prevent metabolic activation to mutagenic intermediates, offering a safer profile for industrial handling and end-use applications [4].

Toxicology Mutagenicity Safety Regulatory Compliance

Tailored Thermal and Mechanical Performance in Polyurethane Elastomers: M-DIPA vs. M-DEA and MOCA

In polyurethane-urea elastomers, the choice of dianiline chain extender profoundly influences thermal and mechanical properties [1]. A comparative study using polycaprolactone diol (PCL) and MDI-based prepolymers demonstrated that M-DIPA yields materials with a higher glass transition temperature (Tg) and distinct viscoelastic behavior compared to M-DEA and MOCA [2]. Dynamic mechanical thermal analysis (DMTA) revealed that the bulky isopropyl groups of M-DIPA restrict chain mobility more effectively than the ethyl groups of M-DEA, leading to a higher Tg and enhanced high-temperature performance . This allows formulators to precisely tune the service temperature range and stiffness of polyurethane parts by selecting the appropriate sterically hindered chain extender [1].

Polyurethane Elastomer Thermal Properties Mechanical Properties

Improved Hydrolytic Stability and Reduced Moisture Absorption in Epoxy and Polyurethane Systems

Technical literature from commercial suppliers indicates that 4,4'-methylenebis(2,6-diisopropylaniline) (M-DIPA) confers improved hydrolytic stability and decreased moisture absorption when used as a curing agent for epoxides or a chain extender for polyurethanes, relative to less sterically hindered aromatic diamines . The hydrophobic nature of the four isopropyl groups reduces the equilibrium water uptake of the cured polymer network, thereby enhancing the long-term durability of coatings and adhesives in humid or aqueous environments . While direct quantitative comparisons are not provided, the consistent emphasis on 'low water absorption' and 'good hydrolytic stability' across multiple vendor datasheets suggests this is a recognized and valued performance attribute .

Hydrolytic Stability Moisture Absorption Epoxy Curing Agent Polyurethane Chain Extender

Strategic Application Scenarios Where 4,4'-Methylenebis(2,6-diisopropylaniline) Provides Verifiable Performance Advantages


High-Frequency Microelectronic Dielectrics and Flexible Printed Circuits

The 14% reduction in dielectric constant (from 3.25 to 2.79 at 1 MHz) observed in polyimides synthesized with M-DIPA compared to MDA [1] directly translates to improved signal integrity and reduced power loss in high-frequency microelectronic applications. This makes M-DIPA an attractive monomer for fabricating interlayer dielectrics and substrates in flexible printed circuits (FPC), chip-on-film (COF) packages, and 5G/6G communication devices where low dielectric loss is paramount [2].

High-Selectivity Gas Separation Membranes for O2/N2 and CO2/CH4

Copolyimide membranes incorporating M-DIPA as a co-monomer have been patented for their enhanced permselectivity in separating O2 from N2 and CO2 from CH4 [1]. This performance advantage stems from the 'semiflexible' chain architecture created by the ortho-isopropyl groups, which improves both permeability and selectivity. Procurement of M-DIPA for membrane fabrication enables the production of more efficient gas separation modules for applications such as nitrogen generation, natural gas sweetening, and carbon capture [2].

High-Performance Polyurethane Elastomers for Demanding Thermal Environments

As demonstrated in comparative studies, M-DIPA chain-extended polyurethane-urea elastomers exhibit higher glass transition temperatures (Tg) than those extended with M-DEA or MOCA, owing to the greater steric hindrance of the isopropyl groups [1]. This property is critical for components that must maintain mechanical integrity at elevated temperatures, such as automotive under-hood parts, industrial rollers, and high-durability coatings. Formulators seeking to push the upper service temperature limit of polyurethane parts can leverage M-DIPA to achieve this goal [2].

Safer Epoxy Curing and Polyurethane Chain Extension for Worker and Environmental Safety

The non-mutagenic classification of M-DIPA, in contrast to the known mutagenicity of its unsubstituted analog MDA, positions it as a safer alternative for applications where human exposure or environmental release is a concern [1]. This is particularly relevant for construction coatings, adhesives, and sealants used in occupied spaces, as well as for manufacturers seeking to reduce workplace hazards and simplify regulatory compliance. The ECHA classification confirms that M-DIPA is not classified for germ cell mutagenicity, a key differentiator from MDA [2].

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